

# An In-depth Technical Guide to the Physical Properties of Benzoyl Azide

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## Compound of Interest

Compound Name: Benzoyl azide

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This guide provides a comprehensive overview of the core physical and chemical properties of **benzoyl azide** ( $C_7H_5N_3O$ ), a versatile and reactive intermediate in organic synthesis. The information is presented to support research and development activities where this compound is utilized.

## Core Physical and Chemical Properties

**Benzoyl azide** is an organic compound featuring an azide functional group attached to a benzoyl moiety.<sup>[1]</sup> It is recognized for its high reactivity, particularly in the presence of heat or shock, which can lead to explosive decomposition.<sup>[1]</sup>

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>5</sub> N <sub>3</sub> O	[2][3]
Molecular Weight	147.13 g/mol	[2][3]
Appearance	Colorless to pale yellow liquid or solid	[1]
Melting Point	32 °C	[2][4]
Boiling Point	Decomposes before boiling	[2]
Density	1.0655 g/cm <sup>3</sup>	[2]
Solubility	Soluble in organic solvents (e.g., ethanol, diethyl ether); limited solubility in water.	[1][2]
Flash Point	-33 °C	[4]
Storage Conditions	-20°C	[4]

## Structural and Spectroscopic Data

The characterization of **benzoyl azide** relies on a combination of spectroscopic techniques that provide detailed structural information.

## Identifiers

Identifier	Value	Source(s)
IUPAC Name	benzoyl azide	[3]
CAS Number	582-61-6	[2][3]
SMILES	<chem>C1=CC=C(C=C1)C(=O)N=[N+]=[N-]</chem>	[2][3]
InChI	InChI=1S/C7H5N3O/c8-10-9-7(11)6-4-2-1-3-5-6/h1-5H	[2][3]
InChIKey	PJHUABJTDFXYRQ-UHFFFAOYSA-N	[2][3]

## Spectroscopic Analysis

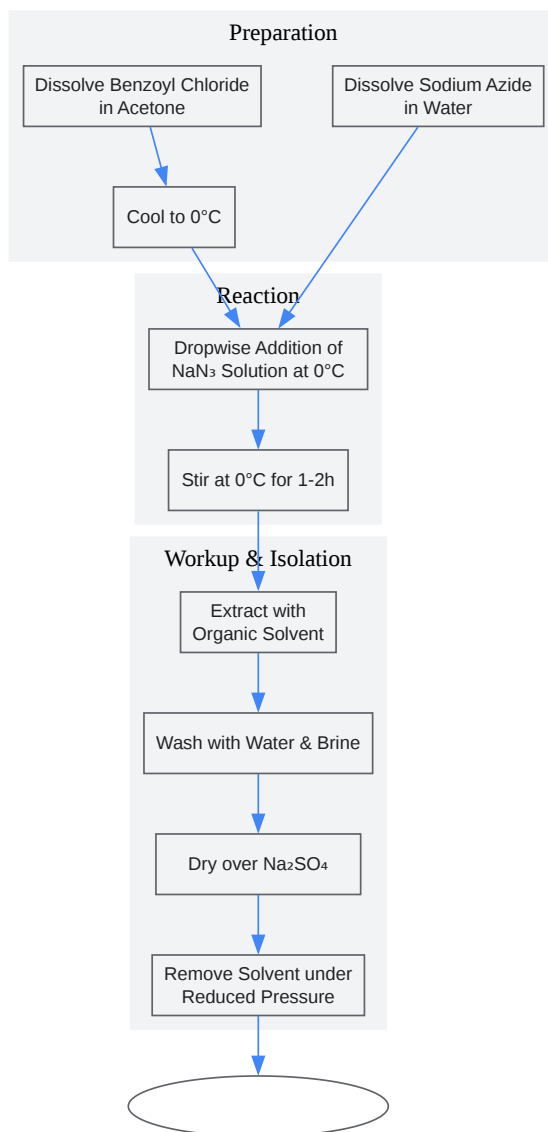
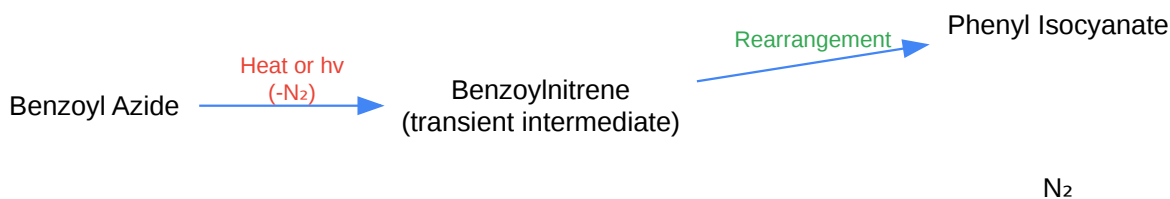
Technique	Key Data	Source(s)
Infrared (IR) Spectroscopy	Azide stretch ( $\nu_{N_3}$ ): $\sim 2134\text{ cm}^{-1}$ Carbonyl stretch ( $\nu_{C=O}$ ): $\sim 1674\text{ cm}^{-1}$	[2]
$^1\text{H}$ NMR Spectroscopy	Aromatic protons: 7.97-8.07 ppm	[2]
$^{13}\text{C}$ NMR Spectroscopy	Carbonyl carbon: $\sim 172.9\text{ ppm}$ Aromatic carbons: 128-135 ppm	[2]
Mass Spectrometry (MS)	Molecular Ion Peak ( $M^+$ ): $m/z$ 147	[2]

## Reactivity and Key Transformations

**Benzoyl azide** is a high-energy molecule primarily used as a precursor for the generation of acylnitrenes, which readily undergo the Curtius rearrangement.

### Curtius Rearrangement

Upon thermal or photolytic activation, **benzoyl azide** loses a molecule of nitrogen gas ( $\text{N}_2$ ) to form a transient benzoylnitrene intermediate. This intermediate is generally unstable and rapidly rearranges to form phenyl isocyanate. This transformation is a cornerstone of its utility in synthetic chemistry.



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